2-Methoxy-6-vinylnaphthalene

概述

描述

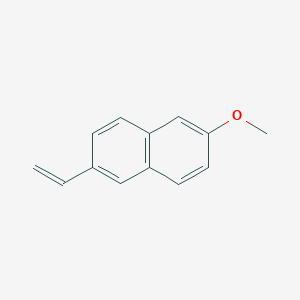

2-Methoxy-6-vinylnaphthalene is an organic compound with the molecular formula C13H12O. It is a derivative of naphthalene, where a methoxy group is attached to the second carbon and a vinyl group is attached to the sixth carbon of the naphthalene ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-vinylnaphthalene typically involves the following steps:

Starting Material: The synthesis begins with naphthalene as the starting material.

Methoxylation: The naphthalene undergoes a methoxylation reaction to introduce the methoxy group at the second position. This can be achieved using methanol and a suitable catalyst under controlled conditions.

Vinylation: The methoxylated naphthalene is then subjected to a vinylation reaction to introduce the vinyl group at the sixth position.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process .

化学反应分析

Types of Reactions

2-Methoxy-6-vinylnaphthalene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce other functional groups present in the molecule. Hydrogenation using palladium on carbon is a typical method.

Substitution: The methoxy and vinyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Nucleophiles such as sodium methoxide, electrophiles like bromine or chlorine.

Major Products Formed

Oxidation: Quinones, carboxylic acids.

Reduction: Ethyl derivatives, reduced naphthalene derivatives.

Substitution: Various substituted naphthalenes depending on the reagents used.

科学研究应用

Organic Synthesis

One of the primary applications of 2-Methoxy-6-vinylnaphthalene is in organic synthesis, particularly in creating complex molecules.

Methods of Application

- Synthesis : The compound can be synthesized through dehydration reactions using catalysts such as KHSO₄. For example, it has been produced from 2-(1-naphthyl) and 2-(2-naphthyl) ethanol with a yield of approximately 50%.

- Enantioselective Hydrocyanation : Recent studies have demonstrated its use in enantioselective hydrocyanation processes utilizing electrocatalytic strategies. This method combines cobalt-mediated hydrogen-atom transfer with copper-promoted radical cyanation, yielding highly enantioselective products without requiring stoichiometric oxidants .

Materials Science

The compound also finds applications in materials science, particularly in the development of organic solar cells.

Methods of Application

- Active Layer in Solar Cells : In photovoltaic applications, this compound can be incorporated into the active layer of organic solar cells, which may enhance their efficiency depending on formulation and processing conditions.

Environmental Applications

In environmental chemistry, this compound has been identified as a degradation product in photocatalytic processes aimed at removing pollutants from wastewater.

Studies and Findings

- In studies involving the photocatalytic degradation of naproxen (a common pharmaceutical contaminant), this compound was detected as one of the degradation products when using titanium dioxide-based photocatalysts under visible light . This indicates its potential role in environmental remediation strategies.

The biological implications of this compound have garnered attention due to its potential pharmacological properties.

Research Insights

- Its interaction with biological systems has been explored, particularly concerning its effects on cellular processes and potential therapeutic applications. The compound's structural characteristics may influence its biological activity, warranting further investigation into its pharmacokinetics and pharmacodynamics .

Agricultural Applications

Similar compounds have been investigated for their use in agriculture, including as pesticides or growth regulators.

Methods of Application

- If employed as a pesticide, it could be applied in diluted forms to crops to assess its efficacy in pest control. The specific outcomes would depend on concentration and application methods.

作用机制

The mechanism of action of 2-Methoxy-6-vinylnaphthalene involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors in biological systems, leading to modulation of their activity.

Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

相似化合物的比较

Similar Compounds

2-Methoxy-1-vinylnaphthalene: Similar structure but with the vinyl group at the first position.

6-Methoxy-2-vinylnaphthalene: Similar structure but with the methoxy and vinyl groups swapped.

2-Methoxy-6-ethylnaphthalene: Similar structure but with an ethyl group instead of a vinyl group.

Uniqueness

2-Methoxy-6-vinylnaphthalene is unique due to the specific positioning of the methoxy and vinyl groups on the naphthalene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science .

生物活性

2-Methoxy-6-vinylnaphthalene (CAS Number: 63444-51-9) is a synthetic organic compound derived from naphthalene, characterized by a methoxy group at the 2-position and a vinyl group at the 6-position. This compound has garnered interest in various fields, particularly in biological research due to its potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Molecular Formula : C13H12O

- Molecular Weight : 196.24 g/mol

- Density : Approximately 1.2 g/cm³

- Boiling Point : 403.9 ± 20.0 °C at 760 mmHg

- Melting Point : 157 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways within biological systems:

- Molecular Targets : The compound interacts with various enzymes and receptors, modulating their activity and influencing several cellular processes.

- Pathways Involved : It affects signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a candidate for further pharmacological studies .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. These findings suggest potential applications in treating inflammatory diseases.

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

- In vitro assays showed that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death .

- A notable study reported that the compound inhibits the proliferation of cancer cells by interfering with cell cycle progression, particularly at the G1/S checkpoint .

Case Study 1: Anticancer Efficacy in Breast Cancer Cells

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated:

- IC50 Value : Approximately 25 µM after 48 hours.

- Mechanism : Induction of apoptosis was confirmed through annexin V staining and caspase activation assays.

Case Study 2: Inhibition of Inflammatory Cytokines

A study focusing on the anti-inflammatory effects of the compound involved treating RAW264.7 macrophages with lipopolysaccharide (LPS) in the presence of this compound:

- Results : Significant reduction in TNF-alpha and IL-6 levels was observed.

- : The compound effectively mitigates LPS-induced inflammation, suggesting its potential as an anti-inflammatory agent .

Research Findings

属性

IUPAC Name |

2-ethenyl-6-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h3-9H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQUMYDUFBBKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345299 | |

| Record name | 2-Methoxy-6-vinylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63444-51-9 | |

| Record name | 2-Methoxy-6-vinylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。